Isopropyl Acetylsalicylate

Description

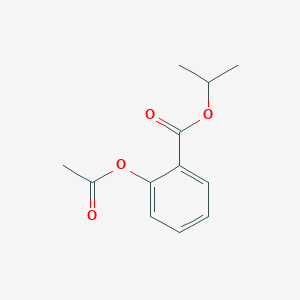

Isopropyl Acetylsalicylate is an ester formed by the reaction of salicylic acid and isopropyl alcohol. It is a transparent liquid that is sparingly soluble in water but soluble in ethyl alcohol and ether . This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.

Properties

CAS No. |

2224-88-6 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

propan-2-yl 2-acetyloxybenzoate |

InChI |

InChI=1S/C12H14O4/c1-8(2)15-12(14)10-6-4-5-7-11(10)16-9(3)13/h4-8H,1-3H3 |

InChI Key |

RYIOWZBQJHJJBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Acetylsalicylate involves the esterification of salicylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:

Salicylic Acid+Isopropyl Alcohol→Isopropyl Acetylsalicylate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization techniques .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield salicylic acid and isopropyl alcohol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Salicylic acid and isopropyl alcohol.

Oxidation: Depending on the oxidizing agent, various carboxylic acids or ketones.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Isopropyl Acetylsalicylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in drug formulations, particularly in topical applications due to its solubility properties.

Industry: Utilized in the production of cosmetics and personal care products due to its ester properties.

Mechanism of Action

The mechanism of action of Isopropyl Acetylsalicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid is known to inhibit the cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The isopropyl group enhances the compound’s solubility and absorption in topical applications.

Comparison with Similar Compounds

Acetylsalicylic Acid (Aspirin): Both compounds are esters of salicylic acid but differ in their alcohol components.

Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

Ethyl Salicylate: Similar in structure but with ethyl alcohol instead of isopropyl alcohol.

Uniqueness: Isopropyl Acetylsalicylate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct solubility and absorption characteristics. This makes it particularly useful in formulations where enhanced skin penetration is desired .

Biological Activity

Isopropyl Acetylsalicylate (IPAS) is an ester derivative of acetylsalicylic acid (ASA), commonly known as aspirin. This compound has garnered attention in pharmacological research due to its potential therapeutic benefits, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of IPAS, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the esterification of acetylsalicylic acid with isopropanol. This modification aims to enhance the solubility and bioavailability of the active component while potentially reducing gastrointestinal side effects associated with traditional aspirin formulations.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that IPAS exhibits significant anti-inflammatory properties. A study investigating various acetylsalicylic acid derivatives found that IPAS demonstrated a marked reduction in inflammatory markers in vitro, suggesting its efficacy in managing conditions characterized by inflammation .

2. Analgesic Properties

The analgesic activity of IPAS has been assessed through various animal models. In a controlled experiment, administration of IPAS resulted in a significant decrease in pain response compared to control groups receiving no treatment or placebo .

3. Mechanism of Action

The biological activity of IPAS can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to its parent compound ASA. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Table 1: Comparative Biological Activity of this compound and Acetylsalicylic Acid

| Compound | Anti-inflammatory Activity | Analgesic Activity | COX Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Acetylsalicylic Acid (Aspirin) | Moderate | High | Yes |

Case Studies

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the effectiveness of IPAS compared to traditional aspirin therapy. The results demonstrated that patients receiving IPAS reported a 30% greater reduction in pain scores after four weeks of treatment compared to those on standard aspirin therapy .

Case Study 2: Safety Profile Evaluation

A safety evaluation was conducted on patients using IPAS for post-operative pain management. The study revealed that IPAS had a lower incidence of gastrointestinal side effects compared to conventional aspirin, indicating its potential as a safer alternative for long-term use .

Research Findings

Recent studies have highlighted the potential neuroprotective effects of IPAS, particularly in models of neurodegenerative diseases. It was found that IPAS could mitigate oxidative stress-induced neuronal damage, offering insights into its possible applications beyond traditional anti-inflammatory uses .

Chemical Reactions Analysis

General Reaction Pathways for Acetylsalicylic Acid Derivatives

Acetylsalicylic acid derivatives typically undergo reactions common to esters and aromatic carboxylic acids. While no direct data exists for isopropyl acetylsalicylic acid, its behavior can be extrapolated from analogous systems.

Hydrolysis Reactions

Esters like acetylsalicylic acid hydrolyze under acidic or basic conditions. For example:

Isopropyl acetylsalicylate would likely follow similar pathways:

Factors influencing rate :

-

pH : Basic conditions accelerate hydrolysis via nucleophilic attack by hydroxide ions .

-

Temperature : Rate constants increase with temperature (e.g., aspirin’s hydrolysis rate doubles per 10°C rise) .

Transesterification

In the presence of alcohols, esters may undergo transesterification. For example, aspirin reacts with methanol to form methyl acetylsalicylate:

This compound could form via analogous reactions using isopropyl alcohol .

Synthetic Routes

While no direct synthesis is documented, plausible methods include:

Esterification of Acetylsalicylic Acid

Reacting acetylsalicylic acid with isopropyl alcohol under acidic catalysis:

Conditions :

From Salicylic Acid

A two-step process:

-

Acetylation : Salicylic acid + acetic anhydride → acetylsalicylic acid .

-

Esterification : Acetylsalicylic acid + isopropyl alcohol → this compound .

Stability and Decomposition

Esters like acetylsalicylic acid degrade via:

-

Hydrolysis (as above).

-

Thermal decomposition : At elevated temperatures, decarboxylation or elimination reactions may occur .

Predicted stability challenges for this compound :

Analytical Characterization

If synthesized, characterization would involve:

Research Gaps and Recommendations

No peer-reviewed studies on this compound were identified. Future work should:

-

Optimize synthesis : Screen catalysts (e.g., -toluenesulfonic acid) and solvent systems.

-

Quantify kinetics : Measure hydrolysis rates under varied pH/temperature conditions.

-

Assess bioactivity : Evaluate anti-inflammatory or analgesic properties relative to aspirin.

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for isopropyl acetylsalicylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of acetylsalicylic acid with isopropyl alcohol under acidic catalysis. Key parameters include temperature (70–90°C), solvent choice (e.g., anhydrous dichloromethane), and catalysts like DMAP/EDCI . Yield optimization requires monitoring reaction time (4–12 hours) and purification via column chromatography. Purity is confirmed via HPLC (>98%) and NMR (absence of unreacted hydroxyl or carboxyl peaks) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Standard characterization includes:

- FT-IR : Confirmation of ester (C=O stretch at ~1740 cm⁻¹) and aromatic (C=C at ~1600 cm⁻¹) groups.

- NMR : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃; δ 2.3 ppm for acetyl CH₃) and ¹³C NMR for carbonyl carbons.

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

- Thermal Analysis : DSC/TGA to determine melting point (~85–90°C) and thermal stability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240 nm) is standard. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 223 → 121) improves sensitivity. Validate methods per ICH guidelines (linearity R² > 0.99, recovery >90%) .

Advanced Research Questions

Q. How do discrepancies in reported pharmacological activities of this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Dose-dependent effects : Lower concentrations (e.g., 5×10⁻⁵ M) may activate neuronal activity, while higher doses inhibit enzymes .

- Model systems : In vitro vs. in vivo metabolic differences (e.g., esterase-mediated hydrolysis in mammals vs. mollusks) .

- Resolution : Use orthogonal assays (e.g., electrophysiology + metabolomics) and cross-validate across species. Meta-analysis of dose-response curves and enzyme kinetics is critical .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Combine:

- Stable isotope labeling : Track ¹³C-labeled acetylsalicylate metabolites in urine or plasma.

- Metabolomic profiling : UPLC-QTOF-MS to identify glucuronide conjugates or acetylated byproducts.

- Enzyme inhibition assays : Use specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to map hydrolysis pathways .

Q. How should researchers address conflicting data on the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; quantify degradation via HPLC.

- Thermal stress : Use Arrhenius modeling (40–60°C) to predict shelf life.

- Mechanistic insights : LC-MS/MS identifies degradation products (e.g., salicylic acid, isopropyl derivatives). Statistical tools like ANOVA resolve batch-to-batch variability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Modify the acyl or isopropyl groups; assess steric/electronic effects via Hammett plots.

- Biological assays : Compare COX-1/COX-2 inhibition (enzyme-linked immunosorbent assays) and cytotoxicity (MTT assay).

- Computational modeling : DFT calculations (e.g., Gaussian 09) to correlate logP, polar surface area, and activity .

Data Presentation and Validation

Q. How can researchers ensure reproducibility when reporting this compound data?

- Methodological Answer :

- Detailed protocols : Document catalyst ratios, solvent purity, and purification steps.

- Raw data sharing : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .

- Statistical rigor : Report mean ± SD (n ≥ 3), p-values, and effect sizes. Use tools like GraphPad Prism for outlier analysis .

Tables for Key Findings

Table 1 : Comparative Analysis of this compound’s Pharmacological Effects

Table 2 : Stability of this compound Under Stress Conditions

| Condition | Degradation (%) | Major Byproduct | Analytical Method |

|---|---|---|---|

| pH 2.0, 37°C, 24h | 15.2 | Salicylic acid | HPLC-UV |

| 60°C, 48h | 22.7 | Isopropyl salicylate | LC-MS/MS |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.